molecular formula C18H19FN2O3S B12147171 2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12147171
M. Wt: 362.4 g/mol
InChI Key: JLOVWSNJCASING-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C23H23FN2O4S. This compound is known for its unique structure, which includes a fluorophenoxy group, a propanamido group, and a tetrahydrobenzothiophene core. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with propanoyl chloride to form 2-(2-fluorophenoxy)propanoyl chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Propan-2-yl 2-[2-(4-fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 3-(2-Fluorophenoxy)propanamide

Uniqueness

2-[2-(2-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H19FN2O3S/c1-10(24-13-8-4-3-7-12(13)19)17(23)21-18-15(16(20)22)11-6-2-5-9-14(11)25-18/h3-4,7-8,10H,2,5-6,9H2,1H3,(H2,20,22)(H,21,23)

InChI Key

JLOVWSNJCASING-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)OC3=CC=CC=C3F

Origin of Product

United States

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